2-Methoxy-4,6-dinitrobenzoic acid
Description
Contextualization within Nitroaromatic Carboxylic Acids
Nitroaromatic compounds are characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring. nih.gov This class of compounds is of significant interest due to its wide range of applications and environmental presence. nih.gov They are foundational in the synthesis of pharmaceuticals, dyes, and explosives. nih.govnih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring and any other functional groups attached to it.
When a carboxylic acid group (—COOH) is also present on the ring, the molecule is classified as a nitroaromatic carboxylic acid. These compounds are generally acidic and their reactivity is governed by the interplay between the electron-withdrawing nitro groups and the carboxyl group. The synthesis of nitroaromatics is typically achieved through nitration, where a mixture of nitric and sulfuric acid is used to introduce nitro groups onto an aromatic substrate via electrophilic substitution. nih.gov Research into nitroaromatic compounds also extends to their environmental impact and biodegradation, as many are considered pollutants. nih.gov The detection of these compounds, often through methods like fluorescence quenching, is an active area of research. nih.gov
Significance and Research Rationale for Substituted Benzoic Acids
The study of substituted benzoic acids is a cornerstone of physical organic chemistry, providing deep insights into how different functional groups affect a molecule's properties. psu.eduunamur.be The nature and position of substituents on the benzene (B151609) ring can dramatically alter the acidity (pKa), reactivity, and electronic structure of the benzoic acid. psu.edunih.gov
Electron-withdrawing groups (EWGs), such as the nitro groups in 2-Methoxy-4,6-dinitrobenzoic acid, generally increase the acidity of the carboxylic acid. psu.edu They do this by stabilizing the resulting carboxylate anion (conjugate base) through delocalization of the negative charge. psu.edu Conversely, electron-donating groups (EDGs) typically decrease acidity. psu.edu
A significant phenomenon in this area is the "ortho effect." quora.com Generally, any substituent placed in the ortho position (adjacent to the carboxylic acid group) increases the acid's strength, regardless of whether it is electron-donating or electron-withdrawing. quora.com This is attributed to steric hindrance, where the ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring. quora.comstackexchange.com This twisting inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity of the carboxylic acid. quora.comstackexchange.com In this compound, the methoxy (B1213986) group is in an ortho position, suggesting its acidity is enhanced by this effect.
The systematic study of these substituent effects allows chemists to fine-tune the properties of molecules for specific applications, such as designing new drugs or specialized materials. researchgate.netresearchgate.net Computational chemistry, using methods like density functional theory, is often employed to calculate and predict these effects on molecular structure and acidity. psu.eduunamur.benih.gov
Data on Related Benzoic Acid Derivatives
To provide context for the properties of this compound, the following table details related compounds.
| Compound Name | Molecular Formula | CAS Number | Key Properties |
| 2-Methoxy-4-nitrobenzoic acid | C₈H₇NO₅ | 2597-56-0 | Melting point: 146-148 °C. Used as a starting material in various syntheses. sigmaaldrich.comscientificlabs.ie |
| 2,4-Dinitrobenzoic acid | C₇H₄N₂O₆ | 610-30-0 | Melting point: 176-180 °C. Used as a reactant in cross-coupling reactions. sigmaaldrich.com |
| 2,4,6-Trinitrobenzoic acid | C₇H₃N₃O₈ | 129-67-9 | Prepared by the oxidation of trinitrotoluene. orgsyn.org |
| 4-Methoxy-2,6-dinitrobenzoic acid | C₈H₆N₂O₇ | 95192-59-9 | An isomer of the subject compound. lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4,6-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c1-17-6-3-4(9(13)14)2-5(10(15)16)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQICJSVBWHOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376606 | |
| Record name | 2-methoxy-4,6-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95192-63-5 | |
| Record name | 2-methoxy-4,6-dinitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Precursors
Nitration Reactions for Substituted Benzoic Acids (Related Methodologies)
An alternative synthetic strategy involves the nitration of a pre-existing benzoic acid derivative. For the synthesis of 2-Methoxy-4,6-dinitrobenzoic acid, a potential starting material would be 2-methoxybenzoic acid or a mono-nitrated version such as 2-methoxy-4-nitrobenzoic acid.
The nitration of benzoic acid to 3,5-dinitrobenzoic acid is a well-established procedure that utilizes a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org The reaction requires careful temperature control and heating to drive the reaction to completion. orgsyn.org A similar principle would apply to the nitration of 2-methoxybenzoic acid. The methoxy (B1213986) group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. Therefore, the positions of nitration would be influenced by both groups.
Starting with 2-methoxybenzoic acid, the first nitro group would likely be directed to the 4- or 6-position due to the influence of the methoxy group. Further nitration would then add a second nitro group to the remaining activated position. The synthesis of 2-methoxy-4-nitrobenzoic acid has been reported. sigmaaldrich.com Subsequent nitration of this intermediate would be expected to yield the desired this compound. The conditions would likely involve a strong nitrating mixture, such as nitric acid in sulfuric acid, similar to the synthesis of other dinitroaromatic compounds. orgsyn.org
Table 2: Related Nitration Reactions
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Benzoic Acid | Fuming HNO₃ / H₂SO₄ | 70-90°C, then 135-145°C | 3,5-Dinitrobenzoic acid | orgsyn.org |
Industrial and Laboratory Scale Synthesis Approaches
The approaches to synthesizing this compound can be scaled for both laboratory research and potential industrial production, with considerations for safety, cost, and efficiency.
In a laboratory setting , the focus is often on achieving a high-purity product on a smaller scale. The oxidation of 2-Methoxy-4,6-dinitrotoluene or the multi-step nitration of 2-methoxybenzoic acid are both viable lab-scale syntheses. These methods allow for precise control over reaction conditions and purification of the product through techniques like recrystallization. For example, the laboratory preparation of 3,5-dinitrobenzoic acid from benzoic acid involves careful, portion-wise addition of reagents and controlled heating, followed by purification by recrystallization from ethanol. orgsyn.org
For industrial-scale synthesis , factors such as cost of raw materials, safety of the process, and yield become paramount. The oxidation of a toluene (B28343) derivative is often preferred for large-scale production of benzoic acids if the precursor is readily available and the oxidation process is efficient. google.com Patented methods for the oxidation of oxidation-resistant aryl methyl groups suggest that such processes are designed for larger-scale applications. google.com The use of strong acids and nitrating agents requires specialized equipment to handle corrosive materials and to manage the exothermic nature of the reactions safely. The choice between oxidation and nitration pathways on an industrial scale would depend on a thorough economic and safety analysis of each route.
Reactivity and Transformation Pathways of 2 Methoxy 4,6 Dinitrobenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of reactions. While specific studies on 2-Methoxy-4,6-dinitrobenzoic acid are not extensively detailed in the provided results, its reactivity can be inferred from the general behavior of benzoic acids. For instance, 2,4-Dinitrobenzoic acid can be used as a reactant in decarboxylative C-N cross-coupling reactions and to prepare 1-(2,4-dinitrophenyl)ethanone. sigmaaldrich.com Similarly, 2-Methoxy-4-nitrobenzoic acid serves as a starting material for the synthesis of 2-Methoxy-4-nitrobenzamide and other derivatives. sigmaaldrich.com
Common transformations involving the carboxylic acid moiety include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields an ester. For example, 3-hydroxy-4-nitrobenzoic acid reacts with methanol (B129727) in the presence of sulfuric acid to form its corresponding methyl ester. nih.gov
Amide Formation: Reaction with an amine, often activated by a coupling agent, results in the formation of an amide.
Reduction: The carboxylic acid can be reduced to a primary alcohol, though this typically requires strong reducing agents.
Decarboxylation: Under certain conditions, the carboxyl group can be removed as carbon dioxide.
These reactions provide a means to modify the carboxylic acid group, leading to a variety of derivatives with different properties and potential applications.
Reactions Involving the Nitro Groups
The two nitro groups (-NO₂) are strong electron-withdrawing groups that significantly influence the reactivity of the aromatic ring. They are susceptible to reduction and can activate the ring for nucleophilic aromatic substitution.
Reduction Reactions to Amino Derivatives
The reduction of nitro groups to amino groups (-NH₂) is a fundamental transformation in organic synthesis. wikipedia.org Aromatic nitro compounds with other reducible substituents, like carboxylic acids, can be selectively reduced to the corresponding amines. niscpr.res.in Various reagents can be employed for this purpose, including:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a common method.
Metal/Acid Systems: Metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid are effective reducing agents. scispace.com
Hydrazine-based Reagents: Hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder can selectively reduce nitro groups at room temperature. niscpr.res.in
Sulfides: Sodium sulfide, hydrosulfide, or polysulfides can be used for the selective reduction of one nitro group in dinitro compounds. For example, 2,6-dinitrobenzoic acid can be reduced to 2-amino-6-nitrobenzoic acid using these reagents. google.com
The selective reduction of one or both nitro groups in this compound would yield the corresponding amino-nitro or diamino derivatives, which are valuable intermediates in the synthesis of more complex molecules. google.commdpi.commdpi.com
Table 1: Common Reagents for Nitro Group Reduction
| Reagent System | Selectivity | Conditions | Reference |
|---|---|---|---|
| H₂, Pd/C | Generally reduces both nitro groups | Varies (pressure, temperature) | |
| Fe, HCl | Can be selective | Acidic, often heated | scispace.com |
| SnCl₂ | Can be selective | Acidic | wikipedia.org |
| Na₂S / NaSH | Often selective for one nitro group | Aqueous or alcoholic solution | google.com |
| Hydrazine glyoxylate, Zn/Mg | Selective for nitro groups | Room temperature | niscpr.res.in |
Nucleophilic Aromatic Substitution with Nitro Group Displacement (Insights from Analogues)
The strong electron-withdrawing nature of the nitro groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. While the nitro group itself is not typically the best leaving group, its presence in ortho and para positions activates other leaving groups on the ring. wikipedia.orglibretexts.org
In some cases, a nitro group can be displaced, particularly in highly activated systems. For instance, studies on the reaction of 5,7-dinitroquinazoline-4-one with methylamine (B109427) have investigated the nucleophilic aromatic substitution of the nitro groups. rsc.org The general mechanism for SNAr involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.orgnih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like nitro groups. wikipedia.org
For analogous compounds like 1-chloro-2,4-dinitrobenzene (B32670), the chlorine atom is readily displaced by nucleophiles. scispace.com The reactivity of such systems is influenced by the nature of the leaving group, the nucleophile, and the solvent. researchgate.net
Reactions Involving the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is an ether linkage that can undergo cleavage under specific conditions. Typically, this requires strong acids like hydroiodic acid (HI) or Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.comyoutube.com
The cleavage can occur through an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.comyoutube.com For an aryl methyl ether like the methoxy group in this compound, the cleavage would likely yield the corresponding phenol (B47542) and methyl iodide, as the sp²-hybridized carbon of the aromatic ring is not susceptible to SN1 or SN2 reactions. masterorganicchemistry.comkhanacademy.org Selective cleavage of a methoxy group ortho to a carbonyl function has been reported using aluminum chloride. nih.gov
Electrophilic Aromatic Substitution Patterns (Insights from Analogues)
The presence of three deactivating groups (two nitro groups and a carboxylic acid) and one activating group (the methoxy group) on the benzene (B151609) ring makes further electrophilic aromatic substitution on this compound challenging. The nitro and carboxylic acid groups are strong deactivators and meta-directors, while the methoxy group is a strong activator and an ortho-, para-director.
In highly deactivated systems, forcing conditions are required for electrophilic substitution. For example, the chlorination of 1,3-dinitrobenzene (B52904) and 1-chloro-2,4-dinitrobenzene can be achieved using a mixture of nitric acid and hydrogen chloride in sulfuric acid or oleum. rsc.org Nitration of aromatic compounds is typically achieved with a mixture of nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile. nih.govmasterorganicchemistry.commasterorganicchemistry.com Given the existing substitution pattern, any further electrophilic attack would likely be directed to the remaining unsubstituted position on the ring, influenced by the directing effects of the existing substituents.
Thermal and Photochemical Transformations (General Considerations for Nitroaromatics)
Nitroaromatic compounds are known for their thermal and photochemical reactivity.
Thermal Transformations: Many nitroaromatic compounds are thermally sensitive and can undergo decomposition upon heating. dtic.milacs.org The decomposition pathways can be complex, leading to the formation of various gaseous products. dtic.mil For some nitroaromatics, thermal decomposition can result in the formation of other compounds, such as the conversion of α-nitrotoluene into benzonitrile, benzaldehyde, and other products upon heating. rsc.org The thermal stability of nitroaromatic compounds is an important consideration, especially for those with explosive properties. nih.gov
Photochemical Transformations: Aromatic nitro compounds can absorb ultraviolet light, leading to photochemical reactions. rsc.org These reactions can involve the reduction of the nitro group, particularly in the presence of hydrogen-donating solvents. rsc.org The photolysis of nitroaromatic compounds can be a source of other reactive species. researchgate.net Furthermore, the presence of nitrate (B79036) or nitrite (B80452) ions in aqueous solutions can lead to the photonitration of aromatic compounds upon irradiation. nih.gov The photochemical transformation of nitrophenols on particulate surfaces under visible light has also been studied. pnas.org
Table 2: Summary of Reactivity
| Functional Group | Reaction Type | Potential Products | General Conditions/Reagents |
|---|---|---|---|
| Carboxylic Acid | Esterification | Ester | Alcohol, Acid Catalyst |
| Amide Formation | Amide | Amine, Coupling Agent | |
| Nitro Groups | Reduction | Amino Derivatives | H₂/Pd, Fe/HCl, SnCl₂, Na₂S |
| Nucleophilic Aromatic Substitution (Displacement) | Substituted Aromatic Ring | Strong Nucleophile (in activated systems) | |
| Methoxy Group | Ether Cleavage | Phenol | Strong Acid (e.g., HI, BBr₃) |
| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Benzene Derivative | Forcing conditions due to deactivation |
| Thermal/Photochemical Transformation | Decomposition/Rearrangement Products | Heat/UV Light |
Spectroscopic Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) Analysis
While specific experimental ¹H NMR data for 2-Methoxy-4,6-dinitrobenzoic acid is not widely available in public spectroscopic databases, the expected proton signals can be predicted based on its structure. The aromatic region would likely feature two distinct signals for the two aromatic protons. Due to the electron-withdrawing nature of the two nitro groups and the carboxylic acid, these protons are expected to be significantly deshielded, appearing at a high chemical shift (δ), likely in the range of 8.0-9.0 ppm. The methoxy (B1213986) group protons would present as a sharp singlet, typically in the range of 3.8-4.2 ppm. The acidic proton of the carboxylic acid group would be a broad singlet at a very high chemical shift, generally above 10 ppm, and its visibility may depend on the solvent used.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 8.0 - 9.0 | Doublet | 1H |
| Aromatic CH | 8.0 - 9.0 | Doublet | 1H |
| Methoxy (OCH₃) | 3.8 - 4.2 | Singlet | 3H |
| Carboxylic Acid (COOH) | >10 | Broad Singlet | 1H |
Carbon NMR (¹³C NMR) Analysis
Similarly, specific experimental ¹³C NMR data for this compound is not readily found in the public domain. However, the expected chemical shifts can be inferred. The spectrum would show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most deshielded, appearing in the 165-175 ppm region. The aromatic carbons would have varied chemical shifts; those bearing the nitro groups would be highly deshielded, while the carbon attached to the methoxy group would also be influenced by the oxygen atom. The methoxy carbon itself would appear as a single peak in the 55-65 ppm range.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Aromatic C-NO₂ | 140 - 155 |
| Aromatic C-OCH₃ | 150 - 160 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-COOH | 120 - 135 |
| Methoxy (OCH₃) | 55 - 65 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, the IR spectrum is expected to show strong absorptions corresponding to the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and the asymmetric and symmetric stretches of the nitro groups (typically around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively). The C-O stretching of the methoxy group and the aromatic C=C stretching vibrations would also be present.
Raman spectroscopy would complement the IR data. The symmetric stretching of the nitro groups is often strong in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic Raman signals.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |
| Methoxy | C-O Stretch | 1200 - 1300 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The presence of the aromatic ring with multiple nitro groups, which are strong chromophores, suggests that this compound would exhibit significant absorption in the UV region. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions of the benzene (B151609) ring and n → π* transitions associated with the nitro and carbonyl groups. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₆N₂O₇), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (242.14 g/mol ). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and nitro groups (NO₂).
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 2-Methoxy-4,6-dinitrobenzoic acid, DFT calculations are pivotal in understanding its fundamental properties. These calculations are often performed using specific functionals, such as B3LYP or M06-2X, and a suitable basis set like 6-311G(d,p) or TZVP, to model the electron density and derive various molecular attributes. researchgate.netresearchgate.net While direct DFT studies on this compound are not extensively reported in the provided search results, the methodologies applied to analogous compounds like 2-methoxy-4-nitroaniline (B147289) and 4-((2-hydroxynaphthalen-1-yl)diazenyl)-3,5-dinitrobenzoic acid provide a framework for its theoretical investigation. researchgate.netresearchgate.net
Structural Optimization and Conformer Analysis
The first step in the computational analysis of this compound involves structural optimization to find the lowest energy conformation of the molecule. This process determines the most stable three-dimensional arrangement of its atoms. For molecules with rotatable bonds, such as the methoxy (B1213986) and carboxylic acid groups in the target compound, a conformer analysis is essential. This involves identifying all possible stable conformers and their relative energies.
For a related compound, 2-methoxy-4,6-diphenylnicotinonitrile, X-ray diffraction studies validated its orthorhombic crystallization, and DFT was used to further refine the geometric optimization. mdpi.comnih.gov In the case of this compound, one would expect a nearly planar benzene (B151609) ring, with the methoxy and carboxylic acid groups potentially exhibiting some degree of torsion depending on intramolecular interactions, such as hydrogen bonding between the carboxylic proton and the oxygen of the methoxy group or a nitro group. The planarity of the nitro groups with respect to the benzene ring is also a key structural parameter to be determined.
A systematic conformational search would involve rotating the C-O bond of the methoxy group and the C-C bond of the carboxylic acid group to map the potential energy surface and identify all energy minima. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Electronic Structure Analysis
An analysis of the electronic structure of this compound provides deep insights into its reactivity and chemical behavior. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For analogous compounds like 2-methoxy-4-nitroaniline, the HOMO and LUMO energy levels were determined using DFT to analyze electronic transitions. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the benzene ring, while the LUMO would likely be centered on the electron-withdrawing nitro groups and the carboxylic acid moiety.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. Red regions on the MEP map indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions signify electron-deficient areas with positive electrostatic potential, prone to nucleophilic attack.
For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, making them sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would be a region of positive potential, indicating its acidic nature.
Quantum Chemical Modeling of Reactivity
Quantum chemical calculations can be used to model the reactivity of this compound. This involves the calculation of various reactivity descriptors derived from the conceptual DFT framework. These descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution.
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
By calculating these parameters, one can predict how this compound will behave in various chemical reactions, such as nucleophilic aromatic substitution or reactions involving the carboxylic acid group.
Theoretical Spectroscopic Predictions
DFT and other quantum chemical methods can be employed to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.
Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These predicted spectra can aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. For instance, the characteristic stretching frequencies of the C=O, O-H, N-O, and C-O bonds can be calculated.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. The calculated λmax values can be compared with experimental spectra to understand the electronic structure and transitions within the molecule. For 2-methoxy-4-nitroaniline, UV/Visible spectroscopy was used to analyze the electron transitions between the frontier orbitals. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
Tautomeric Equilibrium Studies (for related structures)
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. While this compound itself is not expected to exhibit significant tautomerism, studies on related structures can provide insights into such equilibria.
Crystal Engineering and Supramolecular Chemistry of Dinitrobenzoic Acids
Single-Crystal X-ray Diffraction Studies (Insights from Analogues)
Single-crystal X-ray diffraction is an essential technique for elucidating the precise three-dimensional arrangement of atoms within a crystal. While specific studies on 2-Methoxy-4,6-dinitrobenzoic acid are not detailed, extensive research on its analogues, such as 3,5-dinitrobenzoic acid (3,5-DNBA), provides valuable predictive insights.
For instance, the co-crystallization of 3,5-DNBA with various molecular partners has been widely studied. A co-crystal formed between 3,5-dinitrobenzoic acid and 3-aminobenzonitrile crystallizes in the triclinic space group P-1. nih.govresearchgate.net The asymmetric unit in this structure contains two molecules of each component. nih.govresearchgate.net Similarly, the 1:1 adduct of triphenylphosphine oxide with 3,5-dinitrobenzoic acid has been characterized, confirming the formation of a single directed hydrogen bond between the phosphoryl oxygen and the carboxylic acid proton. publish.csiro.au
Detailed crystallographic data from these and other analogue structures are instrumental in understanding the geometric constraints and preferences that govern crystal packing.
| Compound/Co-crystal | Formula | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|---|
| 3-Aminobenzonitrile–3,5-dinitrobenzoic acid (1/1) nih.govresearchgate.net | C7H6N2·C7H4N2O6 | Triclinic | P-1 | a = 7.4547 Å, b = 14.260 Å, c = 14.845 Å α = 108.01°, β = 91.90°, γ = 93.37° |
| Indole-2-carboxylic acid-3,5-dinitrobenzoic acid (1:1) publish.csiro.au | C9H7NO2·C7H4N2O6 | Triclinic | P-1 | a = 6.8400 Å, b = 15.150 Å, c = 16.097 Å α = 84.911°, β = 87.088°, γ = 77.865° |
| 2-aminothiazolium 3,5-dinitrobenzoate monohydrate researchgate.net | C3H5N3S+·C7H3N2O6-·H2O | Monoclinic | P21/c | Not specified |
Hydrogen Bonding Networks in Solid State (Insights from Analogues)
Hydrogen bonds are the most significant directional forces in the crystal engineering of carboxylic acids. In the solid state, carboxylic acids typically form cyclic hydrogen-bonded dimers via O—H···O interactions between their carboxyl groups, a motif described by the graph set R²₂(8). nih.gov This robust homodimer is a common feature in the crystal structure of 3,5-DNBA. nih.gov
However, when co-crystallized with other molecules, a variety of hydrogen bonding networks can emerge.
Heterodimers : In the presence of other carboxylic acids or functional groups capable of hydrogen bonding, heterodimers can form. For example, 3,5-DNBA forms a heterodimer with 4-aminosalicylic acid. nih.gov
Chains and Sheets : Combinations of O—H···O, N—H···O, and C—H···O hydrogen bonds can link molecules into more extended one-, two-, or three-dimensional networks. nih.govnih.gov In the co-crystal of 3,5-DNBA and 3-aminobenzonitrile, extensive hydrogen-bonding interactions create a two-dimensional wave-like network. nih.govresearchgate.net
Resonance-Assisted Hydrogen Bonds : In analogues like 2-hydroxy-3,5-dinitrobenzoic acid, strong intramolecular hydrogen bonds are observed. These are often resonance-assisted, which strengthens the bond and shortens the O···O distance. nih.gov
Cocrystal Formation and Solvate Structures (Insights from Analogues)
The ability of dinitrobenzoic acids to form cocrystals is a testament to their utility as building blocks in crystal engineering. Cocrystallization can modify the physicochemical properties of a substance without altering its chemical identity.
Studies on 3,5-DNBA have demonstrated its capacity to form cocrystals and salts with a wide range of coformers:
With Antipsychotic Agents : Co-crystallization with trihexyphenidyl results in a simple 1:1 salt, while with chlorprothixene it forms a 1:2 acid salt containing a very short O—H⋯O hydrogen bond. nih.gov
With Amides : 3,5-DNBA and acetamide have been shown to form at least twelve different multicomponent solvate crystals. acs.orgnih.gov These structures are often isostructural and feature channels where solvent molecules reside. acs.orgnih.gov
With Pyridine Derivatives : Seven new multicomponent crystals of 3,5-DNBA have been synthesized with coformers including 2-acetylpyridine and 3-cyanopyridine. acs.org
Solvates, where solvent molecules are incorporated into the crystal lattice, are also common. The choice of solvent can direct the formation of specific crystalline forms, and in some cases, the solvent molecules participate in the hydrogen-bonding network. acs.orgnih.gov For example, a hydrated salt of 2-aminothiazolium 3,5-dinitrobenzoate has been characterized where a water molecule is part of the structure. researchgate.net
Charge Transfer Complexation (Insights from Analogues)
Dinitrobenzoic acids, being electron-deficient due to the presence of nitro groups, are effective electron acceptors. This property allows them to form charge-transfer (CT) complexes with electron-rich donor molecules. wikipedia.org These complexes are characterized by electrostatic attraction and often result in the formation of colored crystalline materials. publish.csiro.auwikipedia.org
Key features of charge-transfer complexes involving dinitrobenzoic acid analogues include:
Donor-Acceptor Stacking : The crystal structures of these complexes typically feature stacks of alternating donor and acceptor molecules, which facilitates the charge transfer. wikipedia.org This is often stabilized by π–π stacking interactions. nih.govnih.gov
Formation with Various Donors : 3,5-DNBA forms charge-transfer complexes with a variety of donors, including anilides, indoles, and imidazole. publish.csiro.aunih.govresearchgate.net The interaction with imidazole, for instance, leads to a proton transfer complex with a 1:1 stoichiometry. researchgate.net
Spectroscopic Characterization : The formation of these complexes can be confirmed and studied using techniques like UV-visible spectroscopy, which can determine parameters such as the formation constant and molar extinction coefficient of the complex. researchgate.net Theoretical studies using Density Functional Theory (DFT) have also been employed to understand the electronic structure and thermodynamic parameters of CT complexes between drugs and acceptors like 3,5-dinitrobenzoic acid. researchgate.net
These insights from analogues suggest that this compound, with its electron-withdrawing nitro groups, would also be a prime candidate for forming charge-transfer complexes with suitable electron donors.
Applications in Advanced Organic Synthesis and Materials Science
2-Methoxy-4,6-dinitrobenzoic acid as a Synthetic Building Block
This compound serves as a versatile building block in organic synthesis. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides. The nitro groups can be reduced to amino groups, which can then participate in various coupling reactions to form more complex molecules. The methoxy (B1213986) group can potentially be cleaved to yield a hydroxyl group, providing another point for modification.
One of the key applications of this compound is in the synthesis of more complex molecules through nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the two nitro groups and the carboxylic acid group activates the aromatic ring towards attack by nucleophiles. This allows for the displacement of the methoxy group or one of the nitro groups, depending on the reaction conditions and the nucleophile used.
Role in Heterocyclic Compound Synthesis (Insights from Analogues)
While specific studies on the use of this compound in heterocyclic synthesis are limited, the chemistry of analogous dinitrobenzoic acids provides valuable insights. For instance, 3,5-dinitrobenzoic acid is a well-known starting material for the synthesis of various heterocyclic compounds. The nitro groups can be selectively or fully reduced to amino groups, which can then be used to construct heterocyclic rings.
For example, the reduction of both nitro groups to amino groups would yield 2-methoxy-4,6-diaminobenzoic acid. This diamine can then be reacted with various reagents to form a range of heterocyclic systems. For instance, reaction with 1,2-dicarbonyl compounds would lead to the formation of quinoxalines, while reaction with formic acid or its derivatives could yield benzimidazoles. The presence of the methoxy and carboxylic acid groups on the resulting heterocyclic systems would offer further opportunities for functionalization.
Utilization in Derivatization for New Reagents (Insights from Analogues)
The functional groups present in this compound make it an excellent candidate for derivatization to create new reagents with specific applications. Drawing parallels from the well-studied 3,5-dinitrobenzoic acid, the carboxylic acid group can be activated and coupled with various molecules to form new derivatives.
For instance, conversion of the carboxylic acid to an acid chloride would create a highly reactive acylating agent. This reagent could be used to introduce the 2-methoxy-4,6-dinitrophenyl group into other molecules, which could be useful for various purposes, such as in chromatography as a derivatizing agent for the analysis of alcohols and amines. The strong UV absorbance of the dinitrophenyl group would facilitate detection.
Furthermore, the nitro groups can be transformed into other functionalities to create novel reagents. For example, partial reduction of one nitro group to a hydroxylamino group could lead to new reagents for organic synthesis.
Precursor for Advanced Organic Materials (General Considerations for Nitroaromatics)
Nitroaromatic compounds are widely used as precursors for advanced organic materials due to the versatile chemistry of the nitro group. The presence of two nitro groups in this compound suggests its potential in this area.
One of the most common applications of nitroaromatics is in the synthesis of polymers. The nitro groups can be reduced to amino groups, which can then be used as monomers in polymerization reactions. For example, the corresponding diamino derivative of this compound could be used as a monomer for the synthesis of polyamides, polyimides, or polybenzoxazoles. These polymers often exhibit high thermal stability and excellent mechanical properties, making them suitable for applications in electronics and aerospace industries.
Additionally, the high nitrogen content and the presence of electron-withdrawing groups suggest that this compound and its derivatives could be explored as energetic materials or as components in charge-transfer complexes. The combination of the dense nitro groups and the aromatic ring can lead to high energy density materials.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific literature on 2-Methoxy-4,6-dinitrobenzoic acid is notably sparse. Searches of chemical and academic databases reveal its primary recognition as a catalog item for custom synthesis rather than a subject of dedicated research. simsonpharma.comfluorochem.co.ukacs.org Unlike its more studied relatives, such as 3,5-dinitrobenzoic acid or 2,4-dinitrophenol, there is a significant lack of published studies detailing its synthesis, reactivity, or potential applications. Current time information in San Jose, CA, US.guidechem.comsigmaaldrich.com The existing information is largely confined to its basic chemical identifiers. This scarcity of data presents a clear opportunity for foundational research to characterize this compound and explore its chemical space.
Unexplored Reactivity and Synthetic Routes
The reactivity of this compound is largely uncharted territory. Based on its functional groups, several avenues of reactivity could be explored:
Reactions of the Carboxylic Acid Group: Standard transformations of the carboxylic acid, such as esterification and amidation, are yet to be systematically documented. For instance, the synthesis of esters, similar to how 3,5-dinitrobenzoic acid is used to create derivatives for identifying alcohols, could be a valuable area of investigation. Current time information in San Jose, CA, US.journalcra.com The conversion of the carboxylic acid to an acyl chloride would also open up a wide range of derivatization possibilities. journalcra.com
Nucleophilic Aromatic Substitution: The two electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution. The positions ortho and para to the nitro groups are particularly activated, though steric hindrance from the methoxy (B1213986) and carboxylic acid groups would influence regioselectivity. Studies exploring the displacement of a nitro group or other ring hydrogens with various nucleophiles could yield novel substituted aromatic compounds.
Reduction of Nitro Groups: The selective or complete reduction of the nitro groups to amino groups would provide access to highly functionalized aminobenzoic acid derivatives. Catalytic hydrogenation, a common method for this transformation, could potentially lead to diaminomethoxybenzoic acid or intermediate nitroamino compounds. researchgate.net These resulting amines would be valuable precursors for the synthesis of heterocyclic compounds or for creating novel dye molecules.
Synthetic Route Optimization: While the compound is available via custom synthesis, detailed, optimized, and scalable laboratory preparations are not widely published. Research into efficient synthetic routes, likely starting from a substituted methoxybenzoic acid followed by nitration, would be beneficial for making the compound more accessible for further study.
Potential for Novel Derivative Design
The structure of this compound serves as a scaffold for the design of a multitude of novel derivatives with potential applications in medicinal chemistry and materials science.
Bioactive Compound Analogs: Nitroaromatic compounds are present in a number of therapeutic agents, often acting as prodrugs that are activated by bioreduction. google.combuyersguidechem.com The synthesis of amides and esters from this compound could generate new classes of prodrugs. For example, dinitrobenzamide mustards have been investigated as prodrugs for enzyme-directed cancer therapy. acs.orgacs.org Similar derivatives of this compound could be designed and screened for biological activity, such as antimicrobial or anticancer effects. matrix-fine-chemicals.commdpi.com
Heterocyclic Synthesis: The functional groups of this compound and its potential amino derivatives are ideal for constructing heterocyclic systems. For example, the reaction of related dinitrosalicylic acid with thiosemicarbazide (B42300) is a route to thiadiazole derivatives. mdpi.com Similar cyclization reactions could be explored to synthesize novel benzoxazines, quinoxalines, or other heterocyclic structures with potential pharmacological properties.
Derivatization Reagents: Dinitrobenzoic acids are classic derivatizing agents for the identification of alcohols and amines. Current time information in San Jose, CA, US. Investigating the utility of this compound for this purpose could offer an alternative reagent with potentially different crystallization properties or chromatographic behavior for its derivatives.
Advanced Computational and Spectroscopic Investigations
A thorough characterization of this compound using modern analytical techniques is a critical first step for any future research.
Spectroscopic Characterization: A comprehensive analysis using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry would provide a definitive structural confirmation and a reference dataset for future studies. The data would reveal the influence of the three distinct functional groups on the electronic environment of the aromatic ring.
Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict the molecule's geometry, electronic properties, and spectroscopic signatures. These theoretical studies can provide insights into its reactivity, including bond dissociation energies, electrostatic potential maps, and frontier molecular orbitals, which would help in predicting the most likely sites for electrophilic and nucleophilic attack.
Crystal Structure Analysis: Single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure. This analysis would detail bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. Understanding the crystal packing is crucial for studies in materials science and for explaining its physical properties.
Q & A
What are the optimal reaction conditions for synthesizing 2-Methoxy-4,6-dinitrobenzoic acid?
Level: Basic
Methodological Answer:
The synthesis typically involves nitration and functional group protection. Azo coupling reactions (common in nitroaromatic synthesis) require controlled temperatures (45–60°C) and acidic conditions (e.g., H₂SO₄) to introduce nitro groups. For methoxy group retention, use protecting agents like methyl ethers during nitration. Post-reaction, purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields. Evidence from diazo compound synthesis suggests using stoichiometric catalysts like NaNO₂ under cooling (0–5°C) to prevent over-nitration .
How does the presence of methoxy and nitro groups influence the photochemical stability of this compound in environmental matrices?
Level: Advanced
Methodological Answer:
The methoxy group (-OCH₃) acts as an electron donor, destabilizing the nitro (-NO₂) groups via resonance, increasing susceptibility to photodegradation. Studies on analogous nitrobenzoic acids (e.g., 2-amino-4,6-dinitrobenzoic acid) show rapid phototransformation under UV light, forming polar intermediates that elute early in chromatograms (e.g., pre-solvent peaks in HPLC). Researchers should employ LC-MS/MS with polar-embedded stationary phases to capture these products. Environmental stability assessments require simulating sunlight exposure (e.g., xenon arc lamps) and monitoring degradation via NMR or high-resolution mass spectrometry .
Which spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR: Identifies methoxy (-OCH₃, δ ~3.8–4.0 ppm) and aromatic proton environments. Nitro groups deshield adjacent protons, causing downfield shifts (δ >8.0 ppm) .
- FT-IR: Confirms nitro (asymmetric stretch ~1530 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups.
- Mass Spectrometry (HRMS): Provides exact mass (e.g., [M-H]⁻ ion) and fragmentation patterns. NIST databases and PubChem-derived InChI keys aid structural validation .
What analytical challenges arise when quantifying this compound in complex matrices, and how can they be mitigated?
Level: Advanced
Methodological Answer:
Challenges include co-elution with polar interferents (e.g., humic acids) and low recovery in standard EPA methods (e.g., Method 8300B). Solutions:
- Derivatization: Convert the carboxylic acid to methyl esters via BF₃/MeOH to improve GC-MS compatibility.
- LC-MS/MS Optimization: Use hydrophilic interaction liquid chromatography (HILIC) or ion-pairing agents (e.g., tetrabutylammonium) to enhance retention and sensitivity.
- Matrix-Matched Calibration: Account for signal suppression/enhancement in environmental samples (e.g., soil extracts) .
What are the key intermediates in the synthesis pathway of this compound?
Level: Basic
Methodological Answer:
- Step 1: Methoxylation of 4-hydroxybenzoic acid using methyl iodide/K₂CO₃ in DMF to form 4-methoxybenzoic acid.
- Step 2: Nitration with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at positions 4 and 6.
- Intermediate Isolation: Monitor via TLC (hexane/EtOH, 1:1, Rf ~0.6) and purify intermediates via column chromatography (silica gel, ethyl acetate eluent) .
How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
- DFT Calculations: Optimize molecular geometry using Gaussian09 at B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic centers (e.g., nitro-substituted carbons).
- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS to assess activation energies.
- Transition State Analysis: Identify steric hindrance from methoxy groups using molecular dynamics (MD) simulations. Validate with experimental kinetics (e.g., UV-Vis monitoring of SNAr reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
